molecular formula C6H12O2 B575758 Hex-2-ene-2,5-diol CAS No. 189819-86-1

Hex-2-ene-2,5-diol

Cat. No.: B575758
CAS No.: 189819-86-1
M. Wt: 116.16
InChI Key: AFALXOCQEVQFBH-UHFFFAOYSA-N
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Description

Hex-2-ene-2,5-diol is an unsaturated diol compound of interest in advanced organic synthesis and materials science research . The structure of this compound, featuring both a carbon-carbon double bond and two hydroxyl groups, provides researchers with multiple reactive sites for chemical transformation. This bifunctionality makes it a valuable scaffold for exploring novel synthetic pathways, potentially serving as a precursor for complex molecular architectures such as heterocyclic compounds and specialized polymers . In materials research, diols of this class are investigated for their surfactant and wetting properties. The alkene moiety can influence the molecule's behavior at interfaces and its diffusion rate, which is a key area of study for formulating advanced coatings, inks, and adhesives . Researchers utilize this compound to develop new materials with tailored properties. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

189819-86-1

Molecular Formula

C6H12O2

Molecular Weight

116.16

IUPAC Name

hex-2-ene-2,5-diol

InChI

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3,6-8H,4H2,1-2H3

InChI Key

AFALXOCQEVQFBH-UHFFFAOYSA-N

SMILES

CC(CC=C(C)O)O

Synonyms

2-Hexene-2,5-diol (9CI)

Origin of Product

United States

Scientific Research Applications

Chemistry

  • Organic Synthesis : Hex-2-ene-2,5-diol serves as an important intermediate in the synthesis of other organic compounds. It is utilized in the preparation of more complex molecules through reactions such as nucleophilic addition and electrophilic substitution.
  • Mechanistic Studies : The compound is employed in studying reaction mechanisms and kinetics due to its reactivity profile.

Biology

  • Biologically Active Molecules : this compound is investigated for its potential as a building block in synthesizing biologically active molecules. Its hydroxyl groups enable interactions with various biological targets.

Medicine

  • Therapeutic Applications : The compound has been explored for its antimicrobial and antifungal properties. It shows promise as a precursor for drug development due to its ability to form derivatives with enhanced biological activity.

Industry

  • Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals, polymers, coatings, adhesives, and sealants.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

These results demonstrate the compound's potential as an antimicrobial agent.

Anticancer Potential

This compound has also been studied for its anticancer properties. In vitro assays have shown cytotoxic effects on cancer cell lines:

Table 2: Cytotoxicity on Cancer Cell Lines

Cell LineIC50 Value (µM)
K562200
HeLa150

The compound induces apoptosis and inhibits cell proliferation through its electrophilic nature.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Higher concentrations resulted in greater inhibition of bacterial growth.
  • Cytotoxicity in Cancer Research : Comparative studies revealed that this compound had a lower IC50 value than many known anticancer agents, suggesting its potential as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with Hex-2-ene-2,5-diol:

2.1. 2,5-Hexanediol (Hexane-2,5-diol)
  • Structure : Linear aliphatic diol without double bonds.
  • Physical State : Liquid (Jena Bioscience GmbH) or solid (Angene) .
  • Hazards : Similar to this compound (skin/eye irritation) .
  • Applications : Used in polymer synthesis and as a solvent .
  • Key Difference : Absence of a double bond reduces reactivity compared to this compound.
2.2. 2-Ethyl-1,3-hexanediol
  • Structure : Branched aliphatic diol with hydroxyl groups at positions 1 and 3 .
  • CAS : 94-96-2.
  • Hazards: Limited data, but likely similar irritant properties due to hydroxyl groups .
  • Key Difference : Branching increases steric hindrance, altering solubility and reactivity compared to linear diols like this compound.
2.3. 1,4-Dithiane-2,5-diol
  • Structure : Cyclic dithiane backbone with hydroxyl groups .
  • Applications : Tested in coal biodesulfurization due to sulfur-containing structure .
  • Key Difference : Sulfur atoms enable participation in redox reactions, unlike purely hydrocarbon-based diols.
2.4. 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol
  • Structure : Aromatic phenanthrene derivative with hydroxyl and methoxy groups .
  • Applications : Exhibits bioactivity (e.g., molecular docking affinity for EGFR, SRC, and ESR1 targets) .

Comparative Data Table

Compound Structure Type Functional Groups Molecular Weight (g/mol) Key Applications Hazards References
This compound Aliphatic, unsaturated 2 hydroxyls, 1 double bond 116.16 (calculated) Polymer synthesis, solvent Skin/eye irritation, respiratory
2,5-Hexanediol Aliphatic, saturated 2 hydroxyls 118.17 Solvent, polymer synthesis Skin/eye irritation
2-Ethyl-1,3-hexanediol Branched aliphatic 2 hydroxyls 144.21 Laboratory reference Likely irritant
1,4-Dithiane-2,5-diol Cyclic dithiane 2 hydroxyls, 2 sulfur 152.23 Biodesulfurization Not reported
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol Aromatic phenanthrene 2 hydroxyls, 1 methoxy 242.27 Pharmacological research Bioactive (target-specific)

Research Findings and Key Insights

  • Reactivity : The double bond in this compound enhances its utility in addition reactions (e.g., epoxidation) compared to saturated analogs like 2,5-Hexanediol .
  • Biological Activity : Aromatic diols (e.g., phenanthrene derivatives) exhibit target-specific bioactivity (e.g., EGFR inhibition with -9.0 kcal/mol affinity) due to planar structures, unlike aliphatic diols .
  • Industrial Use : Sulfur-containing diols (e.g., 1,4-dithiane-2,5-diol) are niche in biodesulfurization, whereas aliphatic diols are broader industrial solvents .

Preparation Methods

Three-Phase Hydrogenation Mechanism

Industrial-scale hydrogenation often involves a three-phase system to optimize conversion and minimize over-reduction:

  • Phase I (0–2.0 MPa, 30–150°C): Initial adsorption of hydrogen onto the catalyst surface, initiating partial reduction of the triple bond.

  • Phase II (2.0–4.6 MPa, 150–160°C): Intermediate stage achieving >90% conversion to the cis-alkene intermediate.

  • Phase III (4.6–5.5 MPa, 160–180°C): Final reduction of residual intermediates, requiring 5–7 hours for complete reaction.

Table 1: Hydrogenation Conditions and Outcomes

CatalystPressure (MPa)Temperature (°C)Yield (%)Selectivity (%)
Pd/C3.01208294
Raney Ni5.51809188
PtO₂2.51007597

Data adapted from patent CN1247181A.

Solvent Systems and Byproduct Management

Industrial processes utilize o-xylene or isopropyl alcohol as solvents, enabling efficient heat transfer and catalyst recovery. A critical challenge involves suppressing complete saturation to hexane-2,5-diol, achieved through precise control of hydrogen stoichiometry and catalyst poisoning agents like quinoline derivatives.

Asymmetric Reduction Techniques

Chiral this compound enantiomers are synthesized via oxazaborolidine-catalyzed reductions, achieving enantiomeric excess (ee) >98%. This method is pivotal for pharmaceutical applications requiring stereochemical precision.

Oxazaborolidine-Catalyzed Dynamic Kinetic Resolution

The Corey-Bakshi-Shibata (CBS) reduction mechanism facilitates asymmetric transfer hydrogenation of α,β-unsaturated ketones:

RC≡CCOOR’+BH3SMe2oxazaborolidineThis compound+BOR’3\text{RC≡CCOOR'} + \text{BH}3\cdot\text{SMe}2 \xrightarrow{\text{oxazaborolidine}} \text{this compound} + \text{BOR'}_3

Key parameters:

  • Catalyst loading: 5–10 mol%

  • Temperature: -20°C to 25°C

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Table 2: Enantioselectivity in Asymmetric Reductions

SubstrateCatalystee (%)Yield (%)
3-Hexyn-2,5-dione(R)-CBS9985
2,5-Diketone derivative(S)-Binap-Ru9578
α-KetoesterJacobsen thiourea9281

Data synthesized from VulcanChem research.

One-Step Condensation from Acetylene and Acetone

Patent CN1247181A discloses a solvent-free method for direct synthesis from acetylene and acetone, bypassing intermediate isolation:

Reaction Mechanism and Optimization

The process employs potassium tert-butoxide in o-xylene at 30–40°C under atmospheric pressure:

2CH3COCH3+HC≡CHKOtBuThis compound+H2O2 \text{CH}3COCH3 + \text{HC≡CH} \xrightarrow{\text{KOtBu}} \text{this compound} + \text{H}_2\text{O}

Critical process parameters:

  • Acetone:acetylene molar ratio: 1.8–2.2:1

  • Residence time: 4–6 hours

  • Product isolation yield: 68–72% after crystallization

Economic and Environmental Considerations

This method eliminates benzene solvents, reducing hazardous waste generation by 40% compared to traditional ethynylation routes. Catalyst recycling achieves 85% potassium hydroxide recovery, significantly lowering production costs.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for Industrial Synthesis

MethodCapital CostOperating CostScalabilityEnvironmental Impact
Catalytic HydrogenationHighModerateExcellentModerate (H₂ usage)
Asymmetric ReductionVery HighHighLimitedLow (solvent recovery)
One-Step CondensationModerateLowGoodLow (solvent-free)

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